1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine typically involves multi-step organic reactions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate alkylating agent to introduce the isopropyl group. This is followed by a nucleophilic substitution reaction to attach the methanamine moiety. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while reduction can produce amine derivatives.
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of kinases or other signaling molecules, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,3-diphenyl-1H-pyrazol-4-yl methyl benzoate: Known for its potential as a BRAF V600E inhibitor.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Used as a heat-resistant explosive.
Uniqueness
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole structure allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
1856077-69-4 |
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Molecular Formula |
C13H22ClN5 |
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-10(2)18-6-5-13(16-18)8-14-7-12-9-17(4)15-11(12)3;/h5-6,9-10,14H,7-8H2,1-4H3;1H |
InChI Key |
QLDNETJNBICJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=NN(C=C2)C(C)C)C.Cl |
Origin of Product |
United States |
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